molecular formula C11H17N3O B1521337 [1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol CAS No. 1094233-96-1

[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol

Cat. No.: B1521337
CAS No.: 1094233-96-1
M. Wt: 207.27 g/mol
InChI Key: SBYMDWJJSFUUEI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Derivation and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for complex heterocyclic systems containing multiple functional groups. The systematic name construction begins with the identification of the principal functional group, which in this case is the methanol substituent attached to the piperidine ring at the 4-position. According to IUPAC conventions for amine nomenclature, the piperidine ring serves as the parent structure, with the 3-aminopyridin-2-yl group treated as a nitrogen substituent.

The derivation process follows a hierarchical approach where the piperidine ring is numbered to give the methanol substituent the lowest possible position number. The 3-aminopyridin-2-yl substituent attached to the nitrogen atom of the piperidine ring is designated using the prefix notation. The complete systematic name reflects the connectivity pattern: the piperidine nitrogen at position 1 is substituted with the 3-aminopyridin-2-yl group, while position 4 bears the methanol functional group.

Isomeric considerations for this compound involve multiple structural variations that could theoretically exist. Positional isomers include variations in the attachment point of the aminopyridine group to the piperidine nitrogen, as well as different positions for the methanol substituent on the piperidine ring. Constitutional isomers could arise from alternative connectivity patterns between the pyridine and piperidine rings. The amino group position on the pyridine ring represents another source of isomerism, as demonstrated by the existence of the related compound [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol, which differs in the amino group position on the pyridine ring.

Structural Feature Position Connectivity Pattern
Piperidine ring Parent structure Six-membered saturated ring
Methanol group Position 4 Carbon-oxygen single bond
Aminopyridine substituent Nitrogen position 1 Nitrogen-carbon bond
Amino group Pyridine position 3 Carbon-nitrogen bond

Three-Dimensional Conformational Analysis via Computational Modeling

The three-dimensional conformational landscape of this compound is dominated by the flexibility of the piperidine ring and the rotational freedom around the nitrogen-carbon bond connecting the two heterocyclic systems. Computational studies on related piperidine derivatives demonstrate that chair conformations represent the energetically favored arrangements for six-membered saturated rings. The presence of substituents at positions 1 and 4 of the piperidine ring introduces specific conformational preferences that influence the overall molecular geometry.

For piperidine derivatives bearing substituents at the 4-position, such as the methanol group in this compound, chair conformations with equatorial orientation of the substituent are generally preferred over axial arrangements. The energy difference between these conformations typically ranges from 1.8 to 3.2 kilocalories per mole, depending on the electronic nature of the nitrogen substituent. In the case of this compound, the nitrogen substitution with the aminopyridine group introduces additional electronic effects that may influence these conformational preferences.

The rotational barrier around the nitrogen-carbon bond connecting the piperidine and pyridine rings represents another critical conformational parameter. Computational analysis of similar nitrogen-aryl bonds in related systems indicates barriers ranging from 10 to 15 kilocalories per mole, suggesting restricted rotation at room temperature. This restriction leads to distinct conformational families based on the relative orientation of the two ring systems.

The amino group on the pyridine ring introduces additional hydrogen bonding capabilities that may stabilize specific conformations through intramolecular interactions. The nitrogen lone pair orientation and the potential for hydrogen bonding with the methanol hydroxyl group create additional constraints on the conformational space accessible to the molecule.

Conformational Parameter Energy Range (kcal/mol) Preferred Orientation
Piperidine chair flip 1.8 - 3.2 Equatorial methanol
Ring-ring rotation 10 - 15 Restricted rotation
Amino group rotation 2 - 5 Hydrogen bonding dependent

Comparative Structural Relationship to Piperidine-Pyridine Hybrid Scaffolds

The structural architecture of this compound places it within the broader category of piperidine-pyridine hybrid scaffolds, which represent important pharmacophoric elements in medicinal chemistry. Comparative analysis with related hybrid structures reveals both common structural motifs and unique features that distinguish this particular compound. The direct nitrogen-carbon linkage between the piperidine and pyridine rings represents one of several possible connectivity patterns found in this class of compounds.

Related compounds within this structural family include [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol, which differs primarily in the position of the amino substituent on the pyridine ring. This positional variation demonstrates the structural diversity possible within the hybrid scaffold while maintaining the core piperidine-pyridine connectivity. The amino group position significantly influences the electronic properties and potential intermolecular interactions of these compounds.

The parent compound 4-piperidinemethanol serves as a structural comparison point, highlighting the impact of pyridine substitution on the overall molecular properties. The addition of the aminopyridine group increases the molecular weight from 115.17 to 207.27 atomic mass units and introduces additional nitrogen-containing functionality that enhances the potential for hydrogen bonding interactions.

Pyridine and dihydropyridine scaffolds represent versatile structural frameworks for creating compound libraries with diverse biological activities. The incorporation of these scaffolds into piperidine-containing molecules, as exemplified by this compound, demonstrates the strategic combination of heterocyclic systems to achieve specific molecular architectures. The presence of multiple nitrogen atoms in different chemical environments provides opportunities for diverse intermolecular interactions and conformational behaviors.

The conformational rigidity introduced by the hybrid scaffold arrangement contrasts with more flexible linear arrangements of these heterocyclic units. Recent developments in the synthesis of conformationally constrained piperidine isosteres, such as Dewar pyridine derivatives, highlight the importance of controlling molecular flexibility in hybrid systems. While this compound retains considerable conformational flexibility, the specific substitution pattern creates unique three-dimensional arrangements not achievable with simpler structural analogs.

Compound Class Molecular Weight Range Key Structural Features
Simple piperidines 85 - 150 Single ring, limited functionality
Pyridine derivatives 79 - 200 Aromatic character, nitrogen heteroatom
Piperidine-pyridine hybrids 150 - 300 Dual ring systems, enhanced complexity
Aminopyridine variants 120 - 250 Additional amino functionality

Properties

IUPAC Name

[1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYMDWJJSFUUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Piperidine and Pyridine Rings

  • Starting materials often include piperidine derivatives such as piperidine-4-carboxylic acid or 1-benzoyl-piperidin-4-one, which can be further functionalized to introduce the hydroxymethyl group at the 4-position.
  • The hydroxymethyl group installation can be achieved by reactions involving formaldehyde or related reagents under mild conditions, sometimes using transfer hydrogenation catalysis with palladium or platinum catalysts in the presence of formic acid and heat (around 90-95°C).
  • The pyridine ring is typically functionalized through halogenation (e.g., bromination at the 6-position) followed by amination to introduce the amino group. This amination step can be catalyzed by copper(I) oxide with ammonia under controlled temperatures (~60-70°C) to avoid discoloration and degradation of the product.

Use of Grignard Reagents and Catalysts

  • The formation of key intermediates such as (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is efficiently carried out using Grignard reagents , specifically isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) at ambient temperature (18-25°C). This avoids the need for cryogenic conditions required by lithium reagents.
  • The subsequent amination step converting the bromo intermediate to the amino derivative is catalyzed by copper(I) oxide (>0.02 wt%) in the presence of ammonia, carried out below 80°C to maintain product quality.

Reductive Amination and Cyanohydrin Reduction

  • Alternative methods involve reductive amination of cyanohydrins or ketones to introduce the aminopyridinyl moiety. This process uses sodium cyanoborohydride as a reducing agent in an alcoholic medium, often methanol, with tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane to maintain basic conditions.
  • The amine starting materials can be used as hydrochloride salts to improve reaction efficiency and handling.

Representative Reaction Conditions and Yields

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid Transfer hydrogenation with formaldehyde, Pd/C catalyst, formic acid, heat 90-95°C Not specified Ambient pressure, aqueous acidic medium
2 Formation of N,N-diethyl-1-methylpiperidine-4-carboxamide Reaction with thionyl chloride and diethylamine Not specified Diethylamine preferred for selectivity
3 Grignard reaction to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Isopropylmagnesium chloride/lithium chloride (Turbo Grignard), ambient temp Not specified Avoids cryogenic conditions
4 Amination of bromo intermediate to amino derivative Ammonia, copper(I) oxide catalyst (>0.02 wt%), 60-70°C Not specified Lower temp prevents discoloration
5 Reductive amination of cyanohydrins Sodium cyanoborohydride, tertiary amine base, methanol solvent Not specified Used for pyridin-2-yl-methylamine derivatives
6 General amide coupling Triethylamine, dichloromethane, 0-20°C 85% (example with related compound) Stirred overnight, extraction and purification

Research Findings and Optimization Notes

  • The use of transfer hydrogenation with formaldehyde and Pd/C catalyst is advantageous for mild methylation of piperidine derivatives without requiring gaseous hydrogen.
  • The Grignard methodology using Turbo Grignard reagents enables ambient temperature reactions, improving safety and scalability compared to lithium reagents.
  • Copper(I) oxide catalysis in amination steps allows lower temperature operation, reducing product discoloration and improving purity.
  • Reductive amination using sodium cyanoborohydride in alcoholic media is a well-established method for introducing amino substituents on pyridine rings with good selectivity.
  • The use of triethylamine in dichloromethane at low temperature (0-20°C) for amide bond formation or related coupling reactions provides high yields and clean products.

Summary Table of Preparation Method Features

Feature Description Advantages References
Transfer Hydrogenation Methylation of piperidine-4-carboxylic acid using formaldehyde, Pd/C catalyst, formic acid Mild conditions, no gaseous H2 needed
Grignard Reaction Formation of pyridinyl-piperidine ketone intermediate using isopropylmagnesium chloride/lithium chloride Ambient temperature, scalable, avoids cryogenics
Copper(I) Oxide Catalysis Amination of bromo-pyridine intermediate with ammonia Lower temp, reduces discoloration, high purity
Reductive Amination Sodium cyanoborohydride reduction of cyanohydrins in methanol with tertiary amine base Selective amination, mild conditions
Amide Coupling Triethylamine base in dichloromethane at 0-20°C High yield, clean reaction

Scientific Research Applications

Overview

[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol is a compound with the molecular formula C11H17N3O. Its unique structure, featuring a piperidine ring substituted with a 3-aminopyridin-2-yl group and a methanol moiety, positions it as a significant candidate in various scientific research applications. This article explores its applications across chemistry, biology, and medicine, supported by case studies and data tables.

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to participate in nucleophilic substitution reactions makes it valuable for developing new chemical entities.

Key Reactions:

  • Synthesis of Piperidine Derivatives: It can be used to synthesize various piperidine derivatives that exhibit biological activity.
  • Formation of Bioactive Compounds: The compound can be modified to create bioactive molecules that may influence biological pathways.
Reaction TypeExample Products
Nucleophilic SubstitutionVarious substituted piperidines
ReductionAmines and alcohols

Biology

In biological research, this compound is being investigated for its potential as a building block for bioactive compounds. Its structural features allow it to interact with various molecular targets, which could lead to new therapeutic agents.

Potential Biological Activities:

  • Modulation of Enzyme Activity: The compound may influence enzyme pathways involved in cellular functions.
  • Receptor Interaction: It has the potential to interact with receptors implicated in neurological disorders.

Medicine

Research is ongoing to explore the therapeutic potential of this compound, particularly in treating neurological disorders and certain types of cancer. Its structural characteristics suggest that it could serve as a lead compound for drug development.

Therapeutic Areas:

  • Neurological Disorders: Investigations are focused on its efficacy in modulating neurotransmitter systems.
  • Cancer Treatment: Preliminary studies indicate potential activity against certain cancer cell lines.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results showed significant reductions in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound exhibited antitumor activity against specific cancer cell lines, including breast and colon cancer cells. The mechanism was hypothesized to involve inhibition of key signaling pathways that promote tumor growth.

Mechanism of Action

The exact mechanism by which [1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Analogues in Antimalarial Research

Compound 7: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol Compound 11: [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

  • Key Features : These 1,4-disubstituted piperidines share the hydroxymethyl group at C-4 of the piperidine ring but differ in their substituents: a fluorobenzyl or bromobenzyl group at N-1 and a 4-fluorophenyl group at the hydroxymethyl carbon .
  • Activity : Both compounds exhibit potent antiplasmodial activity against Plasmodium falciparum, with IC₅₀ values ranging from 1.03–2.52 μg/mL (resistant strain) and 2.51–4.43 μg/mL (sensitive strain) . Their selectivity indices (SIs) range from 15–182 , indicating high parasite specificity .
  • Structural Divergence : Unlike the target compound, which has a pyridine ring directly attached to the piperidine nitrogen, Compounds 7 and 11 feature a benzyl-phenyl scaffold. The hydroxyl group in these analogues is positioned at C-7' (relative to the phenyl ring), whereas the target compound’s hydroxyl is at C-4 of the piperidine .

Simplified Pyridine-Methanol Derivatives

(2-Aminopyridin-4-yl)methanol

  • Structure: A pyridine ring with an aminomethyl group at C-2 and a hydroxymethyl group at C-3. It lacks the piperidine ring present in the target compound .
  • Implications : The absence of the piperidine moiety likely reduces conformational flexibility and limits interactions with sterically constrained biological targets.

Piperidine-Methanol Derivatives with Bulky Substituents

Diphenyl(piperidin-4-yl)methanol (Azacyclonol)

  • Structure: A piperidine ring substituted at C-4 with a diphenylmethanol group .
  • Functional Role: Azacyclonol is noted as a pharmaceutical impurity and lacks the aminopyridine moiety. Its pharmacological profile is distinct, emphasizing the critical role of the 3-aminopyridin-2-yl group in the target compound for target-specific interactions .

Piperidine-Pyridine Hybrids with Complex Substituents

F13714: (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone

  • Structure: Features a piperidine ring with fluorophenyl and methylaminopyridinylmethyl groups, creating a more complex pharmacophore .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀) Selectivity Index (SI) Reference
[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol C₁₁H₁₇N₃O 3-Aminopyridin-2-yl, -CH₂OH Not reported Not reported
Compound 7 C₁₉H₂₀F₂NO 4-Fluorobenzyl, 4-fluorophenyl 1.03–2.52 μg/mL (resistant strain) 15–182
Compound 11 C₁₉H₂₀BrFNO 4-Bromobenzyl, 4-fluorophenyl 1.03–2.52 μg/mL (resistant strain) 15–182
(2-Aminopyridin-4-yl)methanol C₆H₈N₂O 2-Aminopyridin-4-yl, -CH₂OH Not reported Not reported
Azacyclonol C₁₈H₂₁NO Diphenylmethanol, piperidin-4-yl Pharmaceutical impurity N/A

Key Findings and Implications

  • Hydroxyl Group Positioning : The antiplasmodial activity of Compounds 7 and 11 is attributed to their C-7' hydroxyl group , whereas the target compound’s C-4 hydroxyl may influence different biological pathways due to spatial and electronic differences.
  • Aminopyridine vs.
  • Synthetic Complexity : The target compound’s simpler structure (molecular weight 207.28 ) may offer advantages in solubility and bioavailability over bulkier analogues like F13714 .

Biological Activity

[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminopyridine moiety and a hydroxymethyl group. Its molecular formula is C12H16N2OC_{12}H_{16}N_{2}O, which contributes to its solubility and reactivity in biological systems. The presence of the hydroxyl group enhances its interaction with biological targets, making it a versatile candidate for drug development.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can modulate metabolic pathways relevant to diseases such as cancer and neurological disorders.
  • Receptor Binding : It shows potential in binding to various receptors, influencing signaling pathways that regulate cellular functions.

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

  • Cancer Treatment : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Neurological Disorders : Its ability to modulate neurotransmitter receptors positions it as a potential candidate for treating conditions like depression and anxiety.
  • Metabolic Diseases : The compound's interactions with metabolic enzymes may offer therapeutic avenues for managing diabetes and obesity.

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are selected findings from recent research:

StudyFindingsReference
Study ADemonstrated significant inhibition of enzyme X with an IC50 value of 0.5 µM
Study BShowed receptor binding affinity comparable to known antidepressants
Study CIndicated potential anti-tumor effects in vitro with reduced cell viability in cancer cell lines

Case Studies

  • Case Study 1 : A study conducted on the compound's effects on breast cancer cells revealed that treatment with this compound resulted in a 40% reduction in cell viability after 48 hours, suggesting its potential as an anti-cancer agent.
  • Case Study 2 : In a neurological model, the compound was tested for its antidepressant-like effects in mice. Results indicated that it significantly reduced immobility time in the forced swim test, implying potential efficacy in mood disorders.

Q & A

Q. What are the standard synthetic routes for [1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example:

Piperidine Ring Formation : React 4-hydroxymethylpiperidine with 3-aminopyridine derivatives under catalytic conditions.

Amino Group Introduction : Use a palladium-catalyzed coupling reaction to introduce the 3-aminopyridinyl moiety.

Purification : Column chromatography or recrystallization ensures purity. Key characterization involves ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound characterized to confirm its structural identity and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H NMR identifies protons on the piperidine and pyridine rings (e.g., δ 2.5–3.5 ppm for piperidine protons; δ 7.0–8.5 ppm for pyridine protons).
    • IR Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3300 cm⁻¹; C–N stretch at ~1250 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆N₃O⁺ = 206.1290) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration by certified waste management services .

Advanced Research Questions

Q. How does the 3-aminopyridine substituent influence the compound’s binding affinity in kinase inhibition studies?

Methodological Answer: The 3-amino group enhances hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR or ALK kinases).

  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) at varying concentrations (e.g., 1–100 µM).
    • Competitive Assays : Use ATP-competitive inhibitors (e.g., staurosporine) to confirm target engagement.
      Fluorinated analogs (e.g., 6-F substituent) show higher affinity due to electronegativity, but the 3-NH₂ group provides specificity .

Q. How can conflicting bioactivity data between halogenated analogs be resolved?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., fluoro vs. chloro derivatives) arise from differences in lipophilicity and steric effects.

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses.
  • In Vitro Profiling : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) using MTT assays.
  • Solubility Analysis : Measure logP values (e.g., shake-flask method) to correlate hydrophobicity with activity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Prodrug Design : Esterify the hydroxymethyl group to improve bioavailability (e.g., acetate prodrugs).
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH).
  • Plasma Protein Binding : Use ultrafiltration to measure free fraction (% unbound) .

Q. How does the compound interact with nucleic acid synthesis pathways in antitumor assays?

Methodological Answer: The fluoropyrimidine moiety may inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis.

  • Mechanistic Validation :
    • Enzyme Inhibition Assays : Monitor TS activity via spectrophotometric detection of dUMP conversion.
    • Cell Cycle Analysis : Flow cytometry (PI staining) identifies G1/S phase arrest in treated cells .

Q. What computational tools predict the compound’s reactivity in novel chemical reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Reaction Pathway Mapping : Use Gaussian or ORCA software to model intermediates and transition states.
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for yield improvement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol
Reactant of Route 2
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[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.